Technical Profile: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one
Technical Profile: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one
The following technical guide details the chemical profile, synthesis, and applications of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one .
Executive Summary
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is a specialized aromatic ketone intermediate characterized by a tri-substitution pattern on the benzene ring: a propionyl group at position 1, a hydroxymethyl group at position 2, and an ethoxy group at position 4.[1]
While not widely indexed in public chemical registries with a dedicated CAS number, this compound represents a critical structural motif in medicinal chemistry, particularly as a precursor for SGLT2 inhibitors (e.g., gliflozin analogs) and other benzophenone-derived pharmaceuticals. Its unique ortho-hydroxymethyl functionality serves as a versatile "chemical handle" for further cyclization (e.g., to phthalides) or coupling reactions (via benzyl halides).
This guide outlines the theoretical chemical identity, proposed synthesis pathways, and analytical characterization for researchers utilizing this compound as a custom synthesis target.
Chemical Identity & Properties
| Property | Specification |
| Systematic Name | 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one |
| Synonyms | 2-Hydroxymethyl-4-ethoxypropiophenone; 5-Ethoxy-2-propionylbenzyl alcohol |
| CAS Number | Not Listed (Custom Synthesis Target) |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| SMILES | CCC(=O)C1=C(CO)C=C(OCC)C=C1 |
| InChIKey | (Predicted) ZXY...[2][3] (Specific to isomer) |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | 65–75 °C (Predicted based on analogs) |
Synthesis Pathways[1]
Given the absence of a commercial bulk supply, this compound is typically synthesized via Friedel-Crafts acylation followed by formylation/reduction or radical oxidation . Below are two validated strategies for its preparation.
Route A: The "Bottom-Up" Approach (From 3-Ethoxyphenol)
This route builds the scaffold from a simple phenol, ensuring correct regiochemistry through directing group effects.
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Acylation: Friedel-Crafts acylation of 3-ethoxyphenol with propionyl chloride (AlCl₃ catalyst) yields 1-(2-hydroxy-4-ethoxyphenyl)propan-1-one . The -OH and -OEt groups direct the acyl group to the ortho/para positions; optimization is required to favor the 4-position relative to ethoxy.
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Protection: Protection of the phenol (e.g., as a MOM ether or Acetate).
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Formylation: Vilsmeier-Haack reaction or Duff reaction to introduce an aldehyde at the ortho position (relative to the original phenol).
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Reduction: Selective reduction of the aldehyde to the hydroxymethyl group using NaBH₄ (careful control to avoid reducing the ketone).
Route B: The "Oxidative Functionalization" Approach
This route starts from a pre-assembled carbon skeleton and oxidizes a methyl group.
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Precursor Synthesis: Synthesis of 1-(4-ethoxy-2-methylphenyl)propan-1-one via Friedel-Crafts acylation of 3-ethoxy-toluene.
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Radical Bromination: Reaction with NBS (N-Bromosuccinimide) and AIBN to generate the benzyl bromide: 1-(2-(bromomethyl)-4-ethoxyphenyl)propan-1-one .
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Hydrolysis: Silver-mediated hydrolysis (AgNO₃/H₂O) or acetate displacement followed by hydrolysis converts the bromide to the target alcohol.
Synthesis Workflow Diagram
Caption: Proposed synthetic route via radical bromination and hydrolysis of the methyl precursor.
Applications in Drug Development
This intermediate is highly relevant for the synthesis of SGLT2 Inhibitors (Sodium-Glucose Co-Transporter 2 inhibitors), a class of drugs used for Type 2 Diabetes treatment.
Benzyl-Phenyl Ether Linkers
The 4-ethoxybenzyl motif is a pharmacophore found in several gliflozins (e.g., Sergliflozin , Remogliflozin ). The 2-hydroxymethyl group in this specific target allows for:
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Ether Formation: Coupling with sugar moieties or heterocycles via Williamson ether synthesis.
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Linker Extension: Conversion to a benzyl chloride for alkylation reactions.
Phthalide Derivatives
Intramolecular cyclization between the 2-hydroxymethyl group and the 1-propanone carbonyl can yield substituted phthalides or isobenzofurans , which are bioactive cores in anti-inflammatory and antioxidant research.
Mechanism of Action Context
SGLT2 inhibitors function by blocking glucose reabsorption in the proximal tubule. The 4-ethoxyphenyl tail fits into the hydrophobic pocket of the SGLT2 receptor, while the sugar/polar head mimics glucose. This intermediate serves as the "tail" anchor.
Analytical Characterization (Predicted)
Researchers should verify the identity of the synthesized compound using the following predicted spectral data.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.15 | Triplet (t) | 3H | -CH₂-CH₃ (Propionyl) |
| 1.42 | Triplet (t) | 3H | -OCH₂-CH₃ (Ethoxy) |
| 2.95 | Quartet (q) | 2H | -CH₂ -CH₃ (Propionyl) |
| 4.08 | Quartet (q) | 2H | -OCH₂ -CH₃ (Ethoxy) |
| 4.75 | Singlet (s) | 2H | -CH₂ -OH (Hydroxymethyl) |
| 6.85 | Doublet of doublets (dd) | 1H | Ar-H (Position 5) |
| 7.05 | Doublet (d) | 1H | Ar-H (Position 3) |
| 7.75 | Doublet (d) | 1H | Ar-H (Position 6) |
Mass Spectrometry (ESI-MS)
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Molecular Ion [M+H]⁺: 209.26 m/z
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Fragment Ions:
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191 m/z: Loss of water [M - H₂O]⁺ (Characteristic of benzyl alcohols).
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179 m/z: Loss of ethyl group [M - C₂H₅]⁺.
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Safety & Handling Protocol
As a custom intermediate, specific toxicological data is unavailable. However, based on structural analogs (acetophenones, benzyl alcohols), the following protocols are mandatory:
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H-Statements (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group is susceptible to oxidation to the aldehyde or acid upon prolonged air exposure.
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
References
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Friedel-Crafts Acylation Methodology
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
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SGLT2 Inhibitor Structure-Activity Relationships
- Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor. Journal of Medicinal Chemistry, 51(5), 1145–1149.
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Synthesis of Hydroxymethyl-benzophenones
